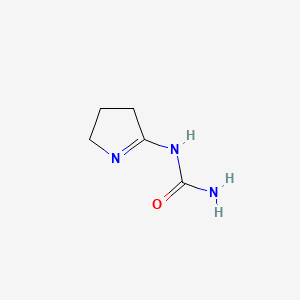

Urea, (3,4-dihydro-2H-pyrrol-5-yl)-

Description

BenchChem offers high-quality Urea, (3,4-dihydro-2H-pyrrol-5-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urea, (3,4-dihydro-2H-pyrrol-5-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

97482-11-6 |

|---|---|

Molecular Formula |

C5H9N3O |

Molecular Weight |

127.14 g/mol |

IUPAC Name |

3,4-dihydro-2H-pyrrol-5-ylurea |

InChI |

InChI=1S/C5H9N3O/c6-5(9)8-4-2-1-3-7-4/h1-3H2,(H3,6,7,8,9) |

InChI Key |

COXWIKJGOHZKIO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=NC1)NC(=O)N |

Origin of Product |

United States |

Significance of Urea Containing Heterocycles in Academic Research

Heterocyclic compounds, particularly those containing nitrogen, are fundamental to life and form the backbone of numerous pharmaceuticals. researchgate.net The incorporation of a urea (B33335) moiety into a heterocyclic system often imparts unique biological activities and has been a successful strategy in drug discovery. researchgate.nettandfonline.comfrontiersin.org Urea and its derivatives are known to participate in a wide range of pharmacological activities. researchgate.net In fact, over 90,000 synthetic compounds possessing the urea scaffold have been cataloged, highlighting its importance in medicinal chemistry. frontiersin.org

The urea group's ability to form multiple hydrogen bonds is a key feature that scientists have exploited in supramolecular chemistry and drug design. mdpi.com This capacity for hydrogen bonding allows urea-containing heterocycles to interact with biological targets with high affinity and specificity. mdpi.com Consequently, these scaffolds are prevalent in a variety of bioactive compounds, including anticancer agents. researchgate.netfrontiersin.org The versatility of urea in forming diverse heterocyclic structures makes it a valuable component in the synthesis of novel compounds with potential therapeutic applications. tandfonline.com

Historical Context of Dihydropyrrole Chemistry and Its Derivatives

The study of dihydropyrrole chemistry has a rich history, with various synthetic methods developed over the years to access this important heterocyclic core. Early methods for synthesizing pyrrole (B145914) and its derivatives included the Knorr and Hantzsch pyrrole syntheses. acgpubs.org More contemporary approaches have focused on developing more efficient and versatile routes.

In the late 20th and early 21st centuries, significant advancements were made in the synthesis of dihydropyrroles through radical cyclization reactions. For instance, treatment of γ,δ-unsaturated ketone O-acetyloximes with a catalyst can afford various dihydropyrrole derivatives. oup.com Other methods involve the copper-catalyzed cyclization of γ,δ-unsaturated ketone O-methoxycarbonyloximes and stereoselective syntheses from terminal alkynes, azides, and α,β-unsaturated aldehydes. oup.comacs.org These developments have provided chemists with a robust toolbox for constructing the dihydropyrrole scaffold, paving the way for the exploration of its derivatives, including those incorporating a urea (B33335) moiety.

Current Research Landscape of the 3,4 Dihydro 2h Pyrrol 5 Yl Urea Scaffold

Strategies for the Construction of the 3,4-dihydro-2H-pyrrole Ring System

The Δ¹-pyrroline core is a prevalent feature in many natural products and biologically active molecules. Its synthesis has been achieved through several key strategies, including intramolecular cyclizations, intermolecular cycloadditions, and base-catalyzed ring closures.

Intramolecular cyclization is a powerful strategy that involves the formation of the heterocyclic ring from a single linear precursor containing all the necessary atoms. These reactions often proceed with high efficiency due to favorable entropic factors.

One notable method involves the cyclization of C-acylnitrilium ions. acs.orgacs.org Research has demonstrated that 2-propylidene-1,3-bis(silanes) are effective terminators in heteroannulations initiated by these ions. The cyclizations occur under very mild conditions and provide the corresponding Δ¹-pyrrolines with good to excellent stereocontrol. acs.orgacs.org Another approach utilizes the intramolecular cyclization of γ,δ-unsaturated ketone O-acetyloximes. oup.com By treating the oxime with acetic acid and a catalytic amount of 1,5-naphthalenediol in refluxing 1,4-dioxane, the desired 3,4-dihydro-2H-pyrrole can be obtained. oup.com This method benefits from the syn-anti isomerization of the O-acetyloximes under the reaction conditions, allowing both stereoisomers to be utilized. oup.com

Furthermore, the cyclization of bifunctional compounds like 2-amino-5-oxonitriles provides a direct route to substituted 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives, which are key intermediates in proline metabolism. mdpi.com These precursors can be generated via Michael addition and subsequently cyclized under acidic conditions. mdpi.comresearchgate.net

| Starting Material | Reagents/Conditions | Product Type | Key Features |

| Isonitrile with 2-propylidene-1,3-bis(silane) | Acyl chloride, then AgOTf | 5-Acyl-3,4-dihydro-2H-pyrrole | Mild conditions, high stereocontrol. acs.orgacs.org |

| γ,δ-Unsaturated ketone O-acetyloxime | Acetic acid, 1,5-naphthalenediol | Substituted 3,4-dihydro-2H-pyrrole | Utilizes both syn and anti oxime isomers. oup.com |

| 2-Amino-5-oxonitrile | Acidic conditions (e.g., HCl) | 3,4-dihydro-2H-pyrrole-2-carbonitrile | Direct route to functionalized pyrrolines. mdpi.comresearchgate.net |

| 2,3-O-isopropylidene-d-erythronolactol | Intramolecular nucleophilic displacement | (3R,4S)-3,4-Isopropylidenedioxy-3,4-dihydro-2H-pyrrole 1-oxide | Stereospecific synthesis from a chiral precursor. nih.gov |

Intermolecular cycloaddition reactions, particularly [3+2] cycloadditions, offer a convergent approach to the 3,4-dihydro-2H-pyrrole ring by combining two different molecular fragments.

A visible light-promoted formal [3+2] cycloaddition of 2H-azirines with enones has been developed for the synthesis of Δ¹-pyrrolines. acs.orgnih.gov This method, often performed under continuous flow conditions, is robust and provides trisubstituted pyrrolines in good yields and short reaction times. acs.orgnih.gov Similarly, ruthenium catalysts can mediate the [3+2] cycloaddition between activated alkynes and 2H-azirines to produce polysubstituted pyrroles, with the dihydropyrrole being a likely intermediate. nih.gov

Transition-metal-free approaches have also been reported. For instance, the cyclization of terminal alkynes with 2-azaallyls can be achieved efficiently using a simple combination of a base and a solvent under mild conditions, yielding multifunctionalized pyrrolines. rsc.org Dipolar cycloaddition is another widely employed synthetic method for preparing derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid. mdpi.comresearchgate.net

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product Type |

| 2H-Azirine | Enone | Visible light, continuous flow | Trisubstituted Δ¹-pyrroline |

| Terminal Alkyne | 2-Azaallyl | Base, solvent (metal-free) | Polysubstituted 1-pyrroline |

| Alkylimine | Terminal Alkyne | One-pot, two-step | 2H-pyrrole (via pyrroline (B1223166) oxidation) |

| β-Enaminone | Isocyanoacetate | Silver catalyst | Functionalized pyrrole (B145914) (via imidazoline (B1206853) intermediate) |

Base-assisted cyclizations often utilize readily available starting materials and proceed under relatively mild conditions, making them attractive for constructing the pyrroline ring.

A notable example is the cyclocondensation of enones with aminoacetonitrile, which furnishes 3,4-dihydro-2H-pyrrole-2-carbonitriles. beilstein-journals.org These intermediates can be subsequently converted to other pyrrole derivatives. beilstein-journals.org The mechanism is believed to involve a 6π-electrocyclic ring closure of a pentadienyl anion intermediate. nih.gov

Another powerful method involves the Michael addition of [(diphenylmethylene)amino]acetonitrile to arylmethyleneacetophenones (enones) in a basic medium, sometimes using phase-transfer catalysis. mdpi.comresearchgate.net The resulting adducts, after deprotection of the amino group, undergo in situ cyclization in the presence of acid to yield 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles. mdpi.comresearchgate.net While not a direct synthesis of the parent ring, base-assisted cyclization of 3-cyanoketones has been shown to produce structurally related 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. rsc.org

| Precursors | Base/Conditions | Intermediate/Product | Key Features |

| Enone, Aminoacetonitrile | Pyridine, reflux | 3,4-dihydro-2H-pyrrole-2-carbonitrile | Versatile intermediate for pyrrole synthesis. beilstein-journals.org |

| Enone, [(diphenylmethylene)amino]acetonitrile | NaOH(aq) or CaO/PTC | 2-Amino-5-oxonitrile | Subsequent acid-catalyzed cyclization yields dihydropyrroles. mdpi.comresearchgate.net |

| 3-Cyanoketone | Base (e.g., t-BuOK), Toluene | 5-Hydroxy-1,5-dihydro-2H-pyrrol-2-one | Forms a related pyrrol-2-one structure. rsc.org |

Approaches for the Formation of the Urea Functional Group

Once the 3,4-dihydro-2H-pyrrole ring system, bearing an amino or a suitable precursor group, is synthesized, the urea functionality is typically introduced. The most common methods involve reactions with isocyanates or activated carbonyl species.

The reaction of an amine with an isocyanate is the most direct and widely used method for forming a urea linkage. For the synthesis of (3,4-dihydro-2H-pyrrol-5-yl)urea, a precursor such as 5-amino-3,4-dihydro-2H-pyrrole would be reacted with an appropriate isocyanate. While direct examples for the parent compound are scarce in the literature, the principle is well-established for related pyrrole systems.

For instance, 2-aminopyrrole derivatives have been shown to react with urea or phenyl isothiocyanate upon refluxing in ethanol (B145695) with sodium ethoxide to yield the corresponding urea and thiourea (B124793) derivatives. scirp.org The nucleophilic amino group on the pyrrole ring attacks the electrophilic carbonyl or thiocarbonyl carbon of the isocyanate or isothiocyanate. scirp.orgsci-hub.se The reaction of 2-(5-amino-3,4-dicyano-2H-pyrrol-2-ylidene)-1,1,2-tricyanoethanide with an isocyanate also demonstrates the feasibility of this transformation on a complex pyrrole core. researchgate.net

| Amine Precursor | Reagent | Conditions | Product |

| 2-Amino-3-cyano-1H-pyrrole derivative | Urea | Sodium ethoxide, ethanol, reflux | Pyrrolylurea derivative. scirp.org |

| 2-Amino-3-cyano-1H-pyrrole derivative | Phenyl isothiocyanate | Ethanol, reflux | Pyrrolylthiourea derivative. scirp.org |

| 2-(5-Amino-3,4-dicyano-2H-pyrrol-2-ylidene) derivative | Propyl isocyanate | Not specified | Propylaminocarbonyl-amino derivative. researchgate.net |

An alternative to the use of often hazardous isocyanates is the deployment of activated carbonate equivalents. These reagents can react with amines to form carbamates, which can then be further reacted with another amine to yield a urea.

A general and efficient method for urea synthesis involves the reaction of an amine with an ester-substituted diaryl carbonate, such as bis(methyl salicylate) carbonate (BMSC). google.com The reaction proceeds through an activated carbamate (B1207046) intermediate. By using a stoichiometric excess of the amine, or by reacting the isolated carbamate with a second amine, unsymmetrical ureas can be prepared under relatively mild conditions. google.com This method avoids the direct handling of phosgene (B1210022) or isocyanates and uses recyclable phenolic byproducts. google.com

Another related strategy involves the reaction of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones with carbodiimides. researchgate.net This reaction substitutes the hydroxyl group with a ureido group, which can serve as a precursor or be a stable product itself. researchgate.netmdpi.com While this is not a direct urea formation on the C5-amino group of a dihydropyrrole, it represents a valid method for introducing a urea-like functional group onto a related heterocyclic core.

| Amine/Alcohol Precursor | Reagent | Key Intermediate | Product |

| Amine | Ester-substituted diaryl carbonate (e.g., BMSC) | Activated carbamate | Symmetrical or asymmetrical urea. google.com |

| 3-Hydroxy-pyrrol-2-one | Carbodiimide (e.g., DIC, DCC) | O-Acylisourea | Ureido-pyrrol-2-one derivative. researchgate.netmdpi.com |

| Propylene glycol | Urea | Not specified | Propylene carbonate (a cyclic carbonate). nih.gov |

Carbonylation Reactions

Carbonylation reactions represent a direct and efficient method for the synthesis of cyclic ureas, including the (3,4-dihydro-2H-pyrrol-5-yl)urea core. These methods typically involve the reaction of a diamine precursor with a carbonyl source.

Traditionally, highly toxic reagents like phosgene have been used for this transformation. dicp.ac.cn However, significant efforts have been directed towards developing safer and more environmentally friendly alternatives. One such approach involves the use of di-tert-butyl dicarbonate (B1257347) (Boc anhydride) as a carbonylating agent. rsc.org This method, often carried out in a one-pot strategy using a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF), provides a metal-free and high-yielding route to cyclic ureas. rsc.org

Another phosgene-free method utilizes the direct oxidative carbonylation of diamines. acs.org This palladium-catalyzed process employs carbon monoxide and an oxidant, often in the presence of a co-catalyst system like PdI₂/KI. acs.org The reaction conditions, typically involving elevated temperatures and pressures, can be optimized to achieve high catalytic efficiency. acs.org Furthermore, the use of carbon dioxide as a C1 building block is a green and attractive alternative. rsc.org Catalytic systems, such as pure cerium oxide (CeO₂), have been shown to effectively mediate the synthesis of cyclic ureas from CO₂ and diamines, even at low CO₂ pressures. rsc.org

Selenium-mediated carbonylations also offer a pathway to cyclic ureas from diamines and carbon monoxide. acs.org This methodology has been particularly useful in the synthesis of radiolabeled ureas using [¹¹C]carbon monoxide for applications in positron emission tomography (PET). mdpi.com

A summary of various carbonylation approaches is presented in the table below.

| Carbonyl Source | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Phosgene | - | Traditional method, highly toxic. | dicp.ac.cn |

| Di-tert-butyl dicarbonate | K₂CO₃ | Metal-free, one-pot, high yields. | rsc.org |

| Carbon Monoxide | PdI₂/KI | Direct oxidative carbonylation, high catalytic efficiency. | acs.org |

| Carbon Dioxide | CeO₂ | Green chemistry approach, effective at low pressure. | rsc.org |

| [¹¹C]Carbon Monoxide | Selenium | Synthesis of radiolabeled ureas. | acs.orgmdpi.com |

Multi-component Reaction (MCR) Strategies for Assembling the (3,4-dihydro-2H-pyrrol-5-yl)urea Moiety

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to construct complex molecules like (3,4-dihydro-2H-pyrrol-5-yl)urea in a single synthetic operation. These reactions combine three or more starting materials to form a product that contains substantial portions of all the initial reactants.

The Biginelli reaction and its variations are prominent examples of MCRs used to synthesize dihydropyrimidinones, which are structurally related to the target urea. dicp.ac.cnacs.orgnih.gov These reactions typically involve the condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea. nih.gov Organocatalysts, such as L-proline, have been effectively employed to promote these transformations, often with high diastereoselectivity. nih.govresearchgate.net

The Ugi four-component reaction (Ugi-4CR) is another versatile MCR that can be adapted for the synthesis of cyclic urea derivatives. nih.gov This reaction typically involves an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide. nih.gov By carefully selecting the starting materials, it is possible to construct the desired heterocyclic core. For instance, using a diamine as the amine component can lead to the formation of cyclic structures. researchgate.net Novel applications of the Ugi reaction have even utilized carbon dioxide in conjunction with methanol (B129727) to generate the carboxylic acid component in situ. azregents.edu

Recent advancements have also explored the use of secondary amines to initiate three-component reactions involving alkynes, aldehydes, and urea/thiourea, leading to the formation of 3,4-dihydropyrimidinones. beilstein-journals.org Furthermore, four-component reactions involving isatin, tetrahydroisoquinoline, a primary amine, and a terminal alkyne have been shown to produce substituted ureas containing a dihydropyrrolo[2,1-a]isoquinoline scaffold. acs.org

| Reaction Name | Components | Key Features | Reference |

|---|---|---|---|

| Biginelli Reaction | Aldehyde, β-dicarbonyl compound, Urea/Thiourea | Forms dihydropyrimidinones, can be organocatalyzed. | dicp.ac.cnacs.orgnih.gov |

| Ugi Reaction | Amine, Ketone/Aldehyde, Carboxylic acid, Isocyanide | Highly versatile for creating diverse libraries of compounds. | nih.gov |

| Secondary Amine-Initiated 3-CR | Alkyne, Aldehyde, Urea/Thiourea | Synthesis of 3,4-dihydropyrimidinones. | beilstein-journals.org |

| Isatin-based 4-CR | Isatin, Tetrahydroisoquinoline, Primary amine, Terminal alkyne | Produces complex urea derivatives. | acs.org |

Catalytic Systems and Methodologies in the Synthesis of (3,4-dihydro-2H-pyrrol-5-yl)urea Derivatives

Transition metal catalysis has become an indispensable tool for the synthesis of cyclic ureas, offering mild reaction conditions and high selectivity.

Palladium-catalyzed reactions are particularly prominent. For instance, the asymmetric hydrogenation of pyrimidines containing a tautomeric hydroxy group, catalyzed by a palladium complex, provides a facile route to optically active cyclic ureas with high enantioselectivity. dicp.ac.cn Another palladium-catalyzed approach involves the decarboxylative amidation of vinyl epoxides with ureas, leading to the stereoselective formation of allylic ureas which can be further cyclized. rsc.org Palladium catalysis is also crucial in oxidative carbonylation reactions, as mentioned previously. acs.org

Cobalt-based catalysts have also been developed for the synthesis of cyclic ureas. A notable example is the dealkylative cyclization of alkenyl isoureas, which proceeds via a hydrogen atom transfer (HAT) and radical-polar crossover mechanism. acs.orgchemrxiv.orgorganic-chemistry.org This method is tolerant of various functional groups and can be used to construct five- to eight-membered rings. acs.orgchemrxiv.orgorganic-chemistry.org

Other transition metals like rhodium and nickel have also found application. For example, a rhodium-catalyzed C-C bond functionalization of α-hydroxy-β-lactams, derived from saturated cyclic amines, can be used to construct N-fused bicyclic systems. nih.gov Nickel catalysts have been developed for the hydrogenative cyclization of nitro ketones to form 3,4-dihydro-2H-pyrroles, which are precursors to the desired urea derivatives. nih.gov

| Metal Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium | Asymmetric Hydrogenation | High enantioselectivity for chiral cyclic ureas. | dicp.ac.cn |

| Palladium | Decarboxylative Amidation | Stereoselective synthesis of allylic ureas. | rsc.org |

| Cobalt | Dealkylative Cyclization | Functional group tolerance, variable ring sizes. | acs.orgchemrxiv.orgorganic-chemistry.org |

| Rhodium | C-C Bond Functionalization | Construction of N-fused bicyclic systems. | nih.gov |

| Nickel | Hydrogenative Cyclization | Synthesis of 3,4-dihydro-2H-pyrrole precursors. | nih.gov |

Organocatalysis and Brønsted acid catalysis have emerged as powerful, metal-free alternatives for the synthesis of cyclic ureas.

Organocatalysts, such as chiral phosphoric acids and thioureas, have been successfully employed in asymmetric Biginelli-type reactions to produce enantioenriched dihydropyrimidinones. dicp.ac.cn L-proline, a simple amino acid, has been shown to be an effective catalyst for the multicomponent synthesis of hexahydropyrano pyrimidinones. researchgate.net

Brønsted acids, such as p-toluenesulfonic acid (p-TsOH), can catalyze the aza-Michael addition of amides and ureas to α,β-unsaturated enones, often under high-pressure conditions. researchgate.net Silica-supported perchloric acid has been used for the intramolecular cyclization of N-Cbz-protected diazoketones to form 1,3-oxazinane-2,5-diones, which are related to cyclic ureas. frontiersin.org

Furthermore, the combination of a chiral urea or thiourea catalyst with an achiral Brønsted acid can lead to a cooperative catalytic system. researchgate.netmdpi.com In such systems, the Brønsted acid can activate the urea catalyst by breaking down self-aggregates, leading to enhanced reactivity and stereoselectivity in reactions like the asymmetric Friedel-Crafts alkylation of indoles. mdpi.com

| Catalyst Type | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Chiral Phosphoric Acid | Asymmetric Biginelli Reaction | High enantioselectivity. | dicp.ac.cn |

| L-Proline | Multicomponent Reaction | Simple, economical, and environmentally friendly. | researchgate.net |

| p-Toluenesulfonic Acid | Aza-Michael Addition | Effective under high pressure. | researchgate.net |

| Silica-supported HClO₄ | Intramolecular Cyclization | Metal-free, green conditions. | frontiersin.org |

| Chiral Urea/Thiourea + Brønsted Acid | Cooperative Catalysis | Enhanced reactivity and stereoselectivity. | researchgate.netmdpi.com |

Post-Synthetic Derivatization and Functionalization of the (3,4-dihydro-2H-pyrrol-5-yl)urea Core

Once the (3,4-dihydro-2H-pyrrol-5-yl)urea core is assembled, further diversification can be achieved through modification of the urea nitrogen atoms. These post-synthetic functionalizations are crucial for fine-tuning the biological activity and physicochemical properties of the final compounds.

N-alkylation is a common modification. For instance, in the synthesis of biodegradable transdermal penetration enhancers, the parent 1-alkyl-4-imidazolin-2-one is N-alkylated at the N-3 position with long-chain alkyl esters. nih.gov Phase transfer catalysis, using a base like potassium hydroxide (B78521) and a catalyst such as tetrabutylammonium (B224687) bromide, has proven effective for this transformation. nih.gov

N-acylation and N-sulfonylation are also widely used derivatization techniques. Urea nitrogen atoms can be acylated with various acyl chlorides or sulfonylated with arenesulfonyl chlorides. researchgate.net These reactions typically proceed in the presence of a base.

Furthermore, the urea functionality can be transformed into other related groups. For example, treatment with Lawesson's reagent can convert a cyclic urea into the corresponding cyclic thiourea without loss of optical purity. dicp.ac.cn

| Modification Type | Reagents | Resulting Functional Group | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halides, Phase transfer catalyst | N-Alkyl urea | nih.gov |

| N-Acylation | Acyl chlorides, Base | N-Acyl urea | researchgate.net |

| N-Sulfonylation | Arenesulfonyl chlorides, Base | N-Sulfonyl urea | researchgate.net |

| Thionation | Lawesson's reagent | Cyclic thiourea | dicp.ac.cn |

Functionalization of the Dihydropyrrole Ring

The (3,4-dihydro-2H-pyrrol-5-yl)urea core contains a cyclic imine functionality, which exists in tautomeric equilibrium with its enamine form. This enamine character makes the C4 position of the dihydropyrrole ring nucleophilic and thus susceptible to attack by a variety of electrophiles. Research into the reactivity of dihydropyrroles and related systems has elucidated several key methodologies for their functionalization, including acylation, alkylation, and cycloaddition reactions. These transformations provide powerful tools for creating a diverse library of structural analogs based on the parent compound.

Acylation Reactions

The introduction of an acyl group onto the dihydropyrrole ring is a significant transformation. Studies have demonstrated the stereocontrolled synthesis of 5-acyl-3,4-dihydro-2H-pyrroles through methods like intramolecular cyclizations of acylnitrilium ions. acs.orgacs.org For instance, the cyclization of isonitriles initiated by C-acylnitrilium ions can yield Δ¹-pyrrolines (an alternative name for 3,4-dihydro-2H-pyrroles) that possess a functionalizable moiety. acs.org This approach allows for the direct installation of a ketone functionality, which can serve as a handle for further chemical modifications. The reaction of an isonitrile with an acid chloride, such as propionyl chloride, can lead to the formation of the corresponding acyl-dihydropyrrole. acs.org

Alkylation Reactions

Alkylation represents another fundamental strategy for functionalizing the dihydropyrrole scaffold. The nucleophilic C4 carbon can react with various alkylating agents. An efficient method for the enantioselective synthesis of 2-alkylproline derivatives involves the phase-transfer catalytic alkylation of tert-butyl-5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate. rsc.org This demonstrates that the dihydropyrrole ring can be effectively alkylated in the presence of suitable catalysts to introduce new carbon-carbon bonds with high stereocontrol. Furthermore, a one-pot synthesis of 2,3,5-trisubstituted pyrroles has been developed from 3,4-dihydro-2H-pyrrole-2-carbonitriles via an alkylation/dehydrocyanation sequence, highlighting the utility of alkylation in building more complex pyrrolic structures. clockss.org

Cycloaddition Reactions

The endocyclic double bond of the dihydropyrrole ring can participate in cycloaddition reactions, providing a pathway to complex, fused, or spirocyclic ring systems. Both formal [3+2] and [4+2] cycloaddition reactions have been reported for dihydropyrrole derivatives. rsc.orgkaust.edu.sa Chiral phosphoric acid-catalyzed enantioselective formal [3+2] cycloadditions of azoalkenes with vinylindoles have been shown to produce functionalized 2,3-dihydropyrroles in high yields. kaust.edu.sa Similarly, copper-catalyzed [3+2] cycloadditions between α-isocyanoesters and enones afford highly substituted dihydropyrroles. acs.orgnih.gov These reactions underscore the versatility of the dihydropyrrole core as a building block in constructing molecules with significant three-dimensional complexity.

Interactive Data Table: Functionalization Reactions of the Dihydropyrrole Ring

| Reaction Type | Substrate Example | Reagents | Product Type |

| Acylation | 4-[1-[(trimethylsilyl)methyl]ethenyl]isonitrile | Propionyl chloride, AgOTf | 5-Propanoyl-4-[1-[(trimethylsilyl)methyl]ethenyl]-3,4-dihydro-2H-pyrrole |

| Alkylation | tert-Butyl-5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate | Alkyl halides, Chiral quaternary ammonium (B1175870) catalyst | (2R)-2-Alkyl-5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate |

| [3+2] Cycloaddition | 3-Vinylindole | Azoalkene, Chiral Phosphoric Acid | Functionalized 2,3-Dihydropyrrole |

| [3+2] Cycloaddition | β,β-Disubstituted Enone | α-Isocyanoester, Copper Catalyst | Highly substituted 2,3-Dihydropyrrole |

Elucidation of Proposed Reaction Mechanisms for Scaffold Assembly

The formation of the (3,4-dihydro-2H-pyrrol-5-yl)urea scaffold can be approached through several synthetic strategies. The proposed mechanisms generally involve either the sequential or concerted formation of the key C-N bonds that define the final structure. These pathways are often initiated by fundamental bond-forming events such as nucleophilic additions or are accomplished through elegant one-pot cascade reactions.

Nucleophilic addition reactions represent a cornerstone in the synthesis of nitrogen-containing heterocycles. In the context of (3,4-dihydro-2H-pyrrol-5-yl)urea, a primary proposed pathway involves the nucleophilic character of urea or its derivatives attacking a suitable electrophilic precursor.

One plausible route begins with the reaction of urea with a γ-dicarbonyl compound or its equivalent. The nucleophilic nitrogen atom of urea can attack one of the carbonyl groups, leading to a hemiaminal intermediate, which can then undergo cyclization and dehydration to form the 3,4-dihydro-2H-pyrrole ring. A related approach has been demonstrated in the synthesis of 1-(N,N-alkylcarbamyl)-4-aroyl-5-aryl-1H-pyrrole-2,3-diones, which are formed from the cyclocondensation of N,N-alkylurea with 4-aroyl-5-aryl-2,3-dihydrofuran-2,3-diones. acgpubs.org The initial step in this process is a Michael-type attack of a urea nitrogen atom on the C-5 position of the furan-dione ring, followed by elimination of water to yield the pyrrole-2,3-dione. acgpubs.org

Alternatively, the synthesis can be designed wherein the dihydropyrrole ring is formed first, followed by the introduction of the urea moiety. This can be accomplished by reacting a precursor such as (3,4-dihydro-2H-pyrrol-5-yl)amine with an isocyanate. The amine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate. Isocyanates can be generated in situ from various reagents, including triphosgene, which reacts with an amine to form the reactive intermediate. mdpi.com This method was successfully employed in the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea from (2-aminophenyl)(1H-pyrrol-2-yl)methanone. mdpi.com Another strategy involves the nucleophilic acyl substitution of a phenoxide from a carbamate precursor by an amine to form the final urea product. mdpi.com

Reactions involving the ring-opening of related heterocyclic systems by nucleophiles can also be envisioned. For instance, 5-acyl-3,4-dihydro-2H-pyrans can react with N-nucleophiles like ammonia, leading to the opening of the dihydropyran ring to form an intermediate which could subsequently cyclize to a pyrrole derivative. chim.it

Cyclization cascades offer an efficient and atom-economical approach to complex molecular architectures from simple starting materials in a single pot. For the synthesis of (3,4-dihydro-2H-pyrrol-5-yl)urea, a multicomponent reaction strategy is highly plausible. Such a reaction could involve a ketone, an aldehyde, and a nitroalkane to first construct a γ-nitro ketone intermediate via sequential aldol (B89426) condensation and Michael addition. nih.gov Subsequent reductive hydrogenation of the nitro group to an amine, catalyzed by a system like nanostructured Ni/SiO₂, would be followed by spontaneous intramolecular cyclization and dehydration to yield the 3,4-dihydro-2H-pyrrole ring. nih.gov The urea functionality could be incorporated by using a urea derivative as the nitrogen source in the initial steps or by functionalizing the resulting cyclic imine.

Drawing inspiration from enzymatic pathways, a [4+2] cycloaddition cascade could also be a viable, albeit more complex, synthetic route. In nature, dedicated cyclases catalyze the formation of multiple rings in a regio- and stereoselective manner from a linear precursor. nih.gov A biomimetic chemical synthesis could employ a dienophile and a diene to construct the core ring system in a controlled fashion. nih.gov Furthermore, asymmetric annulation reactions, such as a [3+3] or [4+2] annulation involving a vinylogous Michael addition followed by an intramolecular cyclization, are powerful methods for constructing fused and spiro-pyrrolidine derivatives and could be adapted for this synthesis. nih.gov

Identification and Characterization of Key Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. Based on the proposed pathways for the synthesis of (3,4-dihydro-2H-pyrrol-5-yl)urea, several key intermediates can be postulated. Spectroscopic methods such as NMR and IR, along with mass spectrometry, are crucial for their identification.

In pathways involving the reaction of urea with dicarbonyls, an acyclic adduct or a cyclic hemiaminal would be the initial key intermediate. The formation of related urea derivatives of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones proceeds through an isourea intermediate. nih.gov In multicomponent reactions, a linear nitro ketone is a critical intermediate formed before the reductive cyclization step. nih.gov If the urea moiety is introduced from an amine precursor, a non-isolable aryl isocyanate can be generated in situ. mdpi.com

The table below summarizes potential intermediates and their likely characterization features based on analogous structures found in the literature.

| Intermediate | Precursor Reaction Pathway | Plausible Spectroscopic Features | Literature Analogy/Reference |

| Acyclic Urea Adduct | Nucleophilic addition of urea to a dicarbonyl | IR: Presence of C=O (amide and ketone), N-H, and O-H stretches. ¹H NMR: Signals corresponding to the aliphatic chain and exchangeable N-H and O-H protons. | Analogous to intermediates in Biginelli-like reactions. nih.gov |

| Cyclic Hemiaminal | Intramolecular cyclization of acyclic urea adduct | ¹H NMR: Appearance of a new methine proton signal for the C-O-H group adjacent to a nitrogen. ¹³C NMR: Signal for a new stereocenter (C-O-N) around 80-90 ppm. | Similar to intermediates in the formation of pyrano[2,3-c]pyrrol-7(2H)-ones. nih.gov |

| γ-Nitro Ketone | Michael addition/Aldol condensation cascade | IR: Strong absorption bands for C=O and NO₂ groups. ¹H NMR: Characteristic signals for methylene (B1212753) and methine protons of the linear backbone. | Key intermediate in the synthesis of 3,4-dihydro-2H-pyrroles. nih.gov |

| Aryl Isocyanate | Carbonylation of an amine precursor (e.g., with triphosgene) | IR: Characteristic strong, sharp absorption band around 2250–2275 cm⁻¹. (Typically not isolated). | Generated in situ for the synthesis of urea derivatives. mdpi.com |

| Isourea Intermediate | Reaction of a hydroxy-pyrrolone with a carbodiimide | The formation is inferred from the final product structure, which involves an acyl transfer. | Proposed in the synthesis of 3-amino-1,5-dihydro-2H-pyrrol-2-ones. nih.gov |

Stereochemical Aspects and Control in the Formation of (3,4-dihydro-2H-pyrrol-5-yl)urea Enantiomers and Diastereomers

The structure of (3,4-dihydro-2H-pyrrol-5-yl)urea may contain one or more stereocenters, particularly if the pyrrole ring is substituted. The C5-position, for example, becomes a stereocenter upon substitution. Consequently, the synthesis can lead to the formation of enantiomers and/or diastereomers, making stereochemical control a critical aspect of the synthetic design.

The development of asymmetric syntheses for pyrrolidine (B122466) and related heterocyclic scaffolds provides a roadmap for controlling the stereochemistry of (3,4-dihydro-2H-pyrrol-5-yl)urea. Both substrate-controlled and catalyst-controlled methods are viable. A one-pot strategy for synthesizing functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters has been shown to produce three contiguous stereocenters with good to high diastereoselectivity. researchgate.net

Enantioselective synthesis can be achieved using chiral catalysts. Organocatalysis, for example, has emerged as a powerful tool. L-proline has been used to catalyze multicomponent reactions to produce heterocyclic systems with high stereoselectivity. researchgate.net Chiral phosphoric acids have also been employed in tandem three-component reactions to achieve high enantioselectivity. acs.org For syntheses involving hydrogenation of a C=C or C=N double bond precursor, chiral metal complexes, such as those based on Iridium with chiral ligands (e.g., UbaPHOX), can provide high levels of enantioselectivity (up to 99% ee). nih.gov The geometric purity of the unsaturated starting material is often crucial for achieving high enantioselectivity in these hydrogenations. nih.gov

The table below outlines potential strategies for stereochemical control during the synthesis of (3,4-dihydro-2H-pyrrol-5-yl)urea and its derivatives.

| Strategy | Type of Stereocontrol | Key Reagents/Catalysts | Mechanism/Principle | Literature Analogy/Reference |

| Substrate Control | Diastereoselective | Chiral starting materials or auxiliaries. | The inherent chirality of the substrate directs the approach of reagents to one face of the molecule. | Synthesis of functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters. researchgate.net |

| Organocatalysis | Enantioselective | Chiral amines (e.g., L-proline), squaramides, chiral phosphoric acids. | The catalyst forms a transient chiral intermediate (e.g., an enamine or iminium ion) that reacts stereoselectively. | Asymmetric annulation reactions and multicomponent condensations. nih.govresearchgate.netacs.org |

| Metal Catalysis | Enantioselective | Chiral metal complexes (e.g., Ir-UbaPHOX, Ag-complexes). | The chiral ligand environment around the metal center dictates the facial selectivity of reactions like hydrogenation or cycloaddition. | Asymmetric hydrogenation of allylic amines; 1,3-dipolar cycloadditions. nih.govresearchgate.net |

| Enzymatic Catalysis | Enantio- and Diastereoselective | Cyclases, Oxidases. | The highly structured active site of an enzyme provides exquisite control over the conformation of the substrate, leading to high stereoselectivity. | Enzymatic [4+2] cyclization cascades in natural product synthesis. nih.gov |

Advanced Spectroscopic and Structural Elucidation of 3,4 Dihydro 2h Pyrrol 5 Yl Urea Architectures

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. However, specific, experimentally verified NMR data for (3,4-dihydro-2H-pyrrol-5-yl)urea are not present in the public domain. To provide a predictive framework, analysis of structurally similar compounds can offer insights into the expected spectral characteristics.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A hypothetical ¹H NMR spectrum of (3,4-dihydro-2H-pyrrol-5-yl)urea would be expected to show distinct signals corresponding to the protons of the pyrroline (B1223166) ring and the urea (B33335) functional group. The protons on the saturated carbons of the pyrroline ring (C3 and C4) would likely appear as multiplets in the aliphatic region of the spectrum. The proton at C2, adjacent to the imine nitrogen, would be expected at a more downfield position. The NH and NH₂ protons of the urea and imine groups would likely present as broad signals, with their chemical shifts being sensitive to solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

In a ¹³C NMR spectrum, (3,4-dihydro-2H-pyrrol-5-yl)urea would exhibit five distinct carbon signals. The carbonyl carbon of the urea group would be the most downfield signal. The imine carbon (C5) of the pyrroline ring would also be found at a relatively downfield position. The saturated carbons of the pyrroline ring (C2, C3, and C4) would appear in the upfield region of the spectrum.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons in the pyrroline ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, helping to define the three-dimensional structure of the molecule.

Without experimental data, a detailed analysis using these techniques remains speculative.

Vibrational (Infrared, IR) and Electronic (Ultraviolet-Visible, UV-Vis) Spectroscopy for Functional Group Characterization

Vibrational and electronic spectroscopy are vital for identifying functional groups and understanding the electronic properties of a molecule.

Infrared (IR) Spectroscopy: An IR spectrum of (3,4-dihydro-2H-pyrrol-5-yl)urea would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the urea group. The C=N stretching vibration of the imine in the pyrroline ring would also be a key diagnostic peak.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum would likely show absorptions corresponding to π → π* and n → π* electronic transitions associated with the C=O and C=N chromophores. The exact wavelengths of maximum absorption (λmax) would be dependent on the solvent used.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. For (3,4-dihydro-2H-pyrrol-5-yl)urea, with a molecular formula of C₅H₉N₃O, HRMS would provide a precise mass measurement. Public databases contain predicted m/z values for various adducts of this compound. For instance, the predicted monoisotopic mass is 127.07456 Da. unfv.edu.pe

Table 1: Predicted Mass Spectrometry Data for (3,4-dihydro-2H-pyrrol-5-yl)urea Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 128.08184 |

| [M+Na]⁺ | 150.06378 |

| [M-H]⁻ | 126.06728 |

Data sourced from PubChem. unfv.edu.pe

Chiral Spectroscopy for Stereochemical Confirmation

The stereochemical confirmation of (3,4-dihydro-2H-pyrrol-5-yl)urea and its derivatives relies heavily on the correlation between experimentally measured chiroptical data and theoretical calculations. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are two of the most powerful techniques in this regard. acs.orgdtu.dk These methods are complementary, as they probe different aspects of the molecule's interaction with polarized light—electronic transitions for ECD and vibrational transitions for VCD. researchgate.net The combination of these techniques, supported by quantum chemical computations, offers a robust approach for the unambiguous assignment of absolute configuration. researchgate.net

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum is characterized by Cotton effects (CEs), which can be positive or negative peaks corresponding to the electronic transitions of the molecule's chromophores. mtoz-biolabs.com For a molecule like (3,4-dihydro-2H-pyrrol-5-yl)urea, the key chromophores would be the C=N imine group within the pyrroline ring and the C=O group of the urea moiety.

The analysis of ECD spectra for stereochemical assignment typically involves the following steps:

Experimental Measurement: The ECD spectrum of the chiral analyte is recorded in a suitable solvent. The choice of solvent can be critical, as solvent polarity can influence the conformational equilibrium of the molecule and thus affect the ECD spectrum. mdpi.com

Conformational Analysis: Computational methods, such as Density Functional Theory (DFT), are used to identify the stable low-energy conformers of the molecule in the solvent used for the experimental measurement.

Spectral Calculation: For each stable conformer, the ECD spectrum is calculated using time-dependent DFT (TD-DFT).

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their predicted Boltzmann population to generate a final theoretical spectrum for a given enantiomer.

Comparison and Assignment: The theoretical spectrum is then compared with the experimental spectrum. A good match between the experimental spectrum and the calculated spectrum for a specific enantiomer (e.g., the R-enantiomer) allows for the unambiguous assignment of the absolute configuration of the analyte. nih.gov

While no specific ECD data for (3,4-dihydro-2H-pyrrol-5-yl)urea is publicly available, research on structurally related chiral macrocyclic ureas demonstrates the utility of this technique. acs.orgnih.gov In these systems, the ECD spectra are characterized by CEs originating from interactions between aromatic chromophores or from the urea functionality itself. nih.gov For (3,4-dihydro-2H-pyrrol-5-yl)urea, one would expect characteristic Cotton effects related to the n→π* and π→π* transitions of the imine and urea chromophores.

Table 1: Hypothetical ECD Data for the Stereochemical Analysis of a Chiral (3,4-dihydro-2H-pyrrol-5-yl)urea Derivative

| Wavelength (nm) | Experimental Δε [L·mol⁻¹·cm⁻¹] | Calculated Δε for (R)-enantiomer | Assignment (Transition) |

| ~285 | -2.1 | -2.5 | n→π* (C=O) |

| ~240 | +5.8 | +6.2 | π→π* (C=N) |

| ~210 | +3.4 | +3.9 | π→π* (C=O) |

Note: This table presents hypothetical data for illustrative purposes, based on typical values for similar chromophores.

VCD spectroscopy is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD provides information about the stereochemistry of the entire molecule, as all vibrational modes in a chiral molecule are theoretically VCD-active. acs.org This makes VCD particularly powerful for molecules with multiple stereocenters or complex conformational flexibility. researchgate.net A key advantage of VCD over ECD is that it does not require the presence of a UV-Vis chromophore. acs.org

The process for VCD analysis is analogous to that of ECD:

Experimental Measurement: The VCD and corresponding infrared (IR) absorption spectra are recorded.

Computational Modeling: DFT calculations are performed to obtain the optimized geometry, vibrational frequencies, and IR and VCD intensities for the low-energy conformers.

Spectral Comparison: The calculated, Boltzmann-averaged IR and VCD spectra are compared with the experimental spectra. A high degree of similarity between the experimental and calculated spectra allows for confident assignment of the absolute configuration. rsc.org

For a (3,4-dihydro-2H-pyrrol-5-yl)urea derivative, the VCD spectrum would be expected to show characteristic bands in the fingerprint region (1500–1000 cm⁻¹) and the high-frequency stretching region. Key vibrational modes would include the C=O stretch of the urea, the C=N stretch of the pyrroline ring, and various C-H and N-H bending and stretching modes. The signs and intensities of these VCD bands are exquisitely sensitive to the molecule's 3D structure. Studies on other chiral heterocycles have demonstrated that VCD can distinguish between diastereomers and assign the configuration of multiple, isolated stereocenters within a molecule. researchgate.netresearchgate.net

Table 2: Illustrative VCD Data for Stereochemical Confirmation of a Chiral (3,4-dihydro-2H-pyrrol-5-yl)urea Derivative

| Wavenumber (cm⁻¹) | Experimental VCD (ΔA x 10⁻⁵) | Calculated VCD for (R)-enantiomer | Vibrational Mode Assignment |

| ~1680 | +5.5 | +6.0 | C=O stretch (urea) |

| ~1640 | -3.2 | -3.5 | C=N stretch (pyrroline) |

| ~1450 | +2.8 | +3.1 | CH₂ scissoring |

| ~1320 | -4.1 | -4.3 | N-H bend |

Note: This table presents illustrative data for educational purposes. The signs and magnitudes are hypothetical but reflect the type of data obtained in VCD analysis.

Computational Chemistry and Theoretical Studies of 3,4 Dihydro 2h Pyrrol 5 Yl Urea Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. For the (3,4-dihydro-2H-pyrrol-5-yl)urea system, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G*, would be employed to predict its three-dimensional geometry, electron distribution, and various molecular properties.

Key properties derived from DFT calculations include:

Optimized Geometry: Determination of the most stable arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. For substituted diarylureas, these orbitals are key to understanding their conformational preferences. nih.gov

Electrostatic Potential (ESP) Map: This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a urea (B33335) derivative, the oxygen atom would be a region of high negative potential, while the N-H protons would show positive potential, indicating their hydrogen-bonding donor capacity.

DFT calculations can also be used to predict spectroscopic properties, such as IR frequencies, which can be compared with experimental data to validate the computed structure. acs.orgnih.gov Furthermore, DFT is used to analyze the thermodynamics of reactions involving cyclic ureas, such as their synthesis from CO2 and amines. bohrium.com

Table 1: Representative Predicted Molecular Properties for a (3,4-dihydro-2H-pyrrol-5-yl)urea Scaffold

| Property | Typical Calculated Value/Description | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating ability; related to ionization potential. |

| LUMO Energy | -0.5 to 0.5 eV | Indicates electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Gap | ~6.0 to 8.0 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 3.0 to 5.0 Debye | Reflects molecular polarity, influencing solubility and interactions. |

| Electrostatic Potential | Negative potential on carbonyl oxygen; positive on N-H protons | Highlights sites for electrophilic and nucleophilic attack and H-bonding. |

Conformational Analysis and Energy Landscapes of the (3,4-dihydro-2H-pyrrol-5-yl)urea Scaffold

The (3,4-dihydro-2H-pyrrol-5-yl)urea scaffold possesses conformational flexibility arising from the non-planar pyrroline (B1223166) ring and rotation around the C-N bonds of the urea group. Understanding the accessible conformations and their relative energies is crucial, as the molecule's shape dictates its ability to interact with biological targets.

Conformational analysis is typically performed by systematically rotating key dihedral angles and calculating the corresponding energy, generating a potential energy surface (PES). This landscape reveals the low-energy, stable conformers (local minima) and the energy barriers (transition states) that separate them. For N,N'-diphenylureas, studies have shown a general preference for a trans,trans conformation, but this can be influenced by substitution. nih.gov The pyrroline ring itself can adopt various puckered conformations, such as envelope or twist forms, and their relative stability would be determined computationally.

These studies are vital for understanding the dynamic nature of the molecule and for selecting the most relevant conformer for further studies like molecular docking. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time, capturing its movements and interactions with its environment, typically an aqueous solution. acs.orgnih.gov An MD simulation of (3,4-dihydro-2H-pyrrol-5-yl)urea would model the molecule and surrounding water molecules, governed by a force field (a set of parameters describing interatomic forces).

From an MD simulation, one can analyze:

Conformational Stability: Whether the molecule remains in a single low-energy conformation or samples multiple shapes over time.

Solvent Interactions: The formation, duration, and geometry of hydrogen bonds between the urea's N-H and C=O groups and the surrounding water molecules. Studies on aqueous urea solutions show that urea can substitute for water in the hydrogen-bonded network without significantly breaking the water structure. nih.gov

Hydration Shell: The structure and dynamics of water molecules in the immediate vicinity of the solute. Quantum mechanical/molecular mechanical (QM/MM) simulations can provide a highly detailed picture of these hydration layers. rsc.org

Flexibility: Root Mean Square Fluctuation (RMSF) analysis can pinpoint which parts of the molecule are most rigid or flexible.

MD simulations are essential for understanding how the solvent influences the molecule's structure and for providing a dynamic context to the static pictures obtained from DFT and docking. rsc.orgpnas.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Reactivity and Biological Effects

QSAR and QSPR are computational techniques that correlate the structural or physicochemical properties of a series of compounds with their biological activity or physical properties, respectively. scirp.org For a class of compounds based on the (3,4-dihydro-2H-pyrrol-5-yl)urea scaffold, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme.

The process involves:

Dataset Assembly: A set of molecules with known activities (e.g., IC₅₀ values) is collected. nih.govnih.gov

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical equation linking a subset of descriptors to the observed activity. scirp.org

Validation: The model's predictive power is rigorously tested using internal and external validation sets. worldwidejournals.com

QSAR models are valuable for prioritizing compounds for synthesis and testing, and for providing insights into the structural features that are important for activity. For example, QSAR studies on cyclic urea HIV protease inhibitors have shown that activity is primarily governed by the hydrophobic properties of substituents. nih.gov

In Silico Prediction of Reaction Mechanisms and Selectivity Profiles

Computational methods can be used to explore potential chemical reactions and predict their outcomes, including reaction pathways, transition states, and selectivity. For (3,4-dihydro-2H-pyrrol-5-yl)urea, one could investigate reactions such as hydrolysis of the urea moiety or addition to the C=N double bond.

Using DFT, the entire reaction coordinate can be mapped out. This involves identifying the structures of reactants, intermediates, transition states, and products. The calculated energies of these species allow for the determination of activation energies and reaction enthalpies. For example, the hydrolysis of cyclic amidines, which share the imine feature of the pyrroline ring, has been studied computationally to show that cleavage of the tetrahedral intermediate is rapid and stereoelectronically controlled. researchgate.net Similarly, computational studies have elucidated the mechanism of urea decomposition in solution, highlighting the role of water molecules in facilitating the reaction through a cyclic transition state. acs.org

These in silico studies can:

Distinguish between competing reaction pathways.

Explain observed regioselectivity or stereoselectivity.

Predict the effect of catalysts on the reaction rate. For instance, DFT calculations have supported a mechanism where a cyclic urea catalyst and a silica (B1680970) surface work in concert to activate substrates. acs.orgnih.gov

Guide the design of experiments by identifying promising reaction conditions.

Molecular Docking Studies for Ligand-Target Interactions (non-clinical)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is instrumental in structure-based drug design for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

For (3,4-dihydro-2H-pyrrol-5-yl)urea, a docking study would involve:

Target Selection: Choosing a protein target of interest. The pyrrolidine-urea scaffold has been identified in inhibitors of various kinases, such as ULK1, suggesting this class of proteins as potential targets. nih.govmdpi.com

Preparation: Obtaining the 3D structure of the protein (often from the Protein Data Bank) and preparing the ligand's 3D structure.

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the protein's active site in numerous possible conformations and orientations.

Scoring and Analysis: Each resulting pose is assigned a score that estimates the binding affinity. The top-scoring poses are then analyzed visually to identify key intermolecular interactions, such as:

Hydrogen bonds: Between the urea's N-H and C=O groups and polar residues in the active site.

Hydrophobic interactions: Between the pyrrolidine (B122466) ring and nonpolar residues.

π-π stacking or cation-π interactions: If aromatic groups are present in the ligand or receptor.

Docking studies can successfully predict binding modes and rationalize the activities of related compounds. For instance, docking of imidazolidinyl urea against cyclin-dependent kinase 2 showed multiple hydrogen bonds contributing to a strong binding affinity. mdpi.com

Table 2: Hypothetical Molecular Docking Results for (3,4-dihydro-2H-pyrrol-5-yl)urea against a Kinase Target

| Parameter | Result/Observation |

|---|---|

| Protein Target (Example) | Unc-51 like Autophagy Activating Kinase 1 (ULK1) |

| Docking Score (kcal/mol) | -7.0 to -9.0 |

| Key Interacting Residues (Hypothetical) | Hinge Region (e.g., Cys88, Glu89), Gatekeeper Residue (e.g., Met92) |

| Observed Interactions | Hydrogen bond from urea N-H to hinge backbone carbonyl. Hydrogen bond from hinge backbone N-H to urea carbonyl. Hydrophobic packing of pyrrolidine ring in the ribose pocket. |

These non-clinical docking studies are a critical first step in the rational design of new molecules with desired biological functions, providing a hypothesis that can be tested and refined through further experimental work. nih.gov

Role of 3,4 Dihydro 2h Pyrrol 5 Yl Urea As a Versatile Synthetic Building Block

Precursor in the Synthesis of More Complex Nitrogen-Containing Heterocyclic Systems

The (3,4-dihydro-2H-pyrrol-5-yl)urea scaffold serves as a foundational element for the construction of intricate, nitrogen-rich heterocyclic systems. Its inherent structure, featuring a cyclic imine and a urea (B33335) functional group, provides multiple reactive sites for further chemical modification and annulation reactions. Chemists have capitalized on this reactivity to build fused and spirocyclic systems that are otherwise challenging to access.

A prominent application of this scaffold is in the synthesis of potent and selective inhibitors of nitric oxide synthase (NOS), an enzyme with isoforms involved in various physiological and pathological processes. In many synthetic routes towards these inhibitors, the (3,4-dihydro-2H-pyrrol-5-yl)urea core is a key intermediate, assembled from simpler acyclic or heterocyclic precursors. For instance, the synthesis often involves the reaction of a protected 2-amino-1-pyrroline with an isocyanate, or a multi-step sequence starting from ornithine or glutamic acid derivatives to first construct the dihydropyrrole ring, followed by the introduction of the urea functionality.

Once formed, this core can be further elaborated. The exocyclic nitrogen of the urea can be alkylated or acylated, and the dihydropyrrole ring itself can undergo various transformations, leading to a diverse range of more complex heterocyclic structures with potential therapeutic applications.

Scaffold for Combinatorial Chemistry and the Generation of Compound Libraries

The structural features of (3,4-dihydro-2H-pyrrol-5-yl)urea make it an attractive scaffold for combinatorial chemistry and the generation of compound libraries aimed at drug discovery. A suitable scaffold for this purpose should possess several key attributes: a rigid core to reduce conformational flexibility and present substituents in well-defined spatial orientations, multiple points for diversification, and synthetic accessibility.

The (3,4-dihydro-2H-pyrrol-5-yl)urea moiety meets these criteria effectively. The cyclic nature of the dihydropyrrole ring provides a degree of rigidity, while the urea component offers at least one accessible point for diversification through the introduction of various substituents on the exocyclic nitrogen atom. Further points of diversity can be introduced on the pyrrolidine (B122466) ring itself, although this often requires more complex multi-step syntheses.

Libraries of compounds based on this scaffold have been generated to explore the structure-activity relationships (SAR) for various biological targets. For example, by systematically varying the substituent on the urea nitrogen, researchers have been able to fine-tune the potency and selectivity of NOS inhibitors. This approach allows for the rapid generation of numerous analogs, increasing the probability of identifying lead compounds with improved pharmacological profiles.

| Scaffold Feature | Advantage in Combinatorial Chemistry | Example of Diversification |

| Rigid Dihydropyrrole Ring | Constrains conformation, well-defined substituent orientation. | Introduction of stereocenters on the ring. |

| Exocyclic Urea Nitrogen | Readily accessible site for chemical modification. | Alkylation or arylation to introduce a wide range of R-groups. |

| Endocyclic Imine | Potential for further cyclization or addition reactions. | Annulation to form fused bicyclic systems. |

Applications in Chemoselective Transformations and Synthetic Strategies

The unique electronic and steric environment of the (3,4-dihydro-2H-pyrrol-5-yl)urea scaffold can be exploited to achieve chemoselective transformations in multi-step synthetic strategies. The difference in reactivity between the nitrogens of the urea moiety and the cyclic imine nitrogen allows for selective reactions under specific conditions.

Furthermore, the presence of the chiral centers that can be installed on the pyrrolidine ring allows for diastereoselective reactions, guiding the stereochemical outcome of subsequent transformations on the scaffold. This is particularly important in the synthesis of enantiomerically pure pharmaceuticals, where a specific stereoisomer is responsible for the desired biological activity.

Utilization in the Design of Unique Molecular Architectures

Beyond its role as a scaffold for small-molecule inhibitors, the (3,4-dihydro-2H-pyrrol-5-yl)urea unit has potential for incorporation into larger and more unique molecular architectures. Its rigid structure and hydrogen bonding capabilities, afforded by the urea group, make it an interesting candidate for the construction of supramolecular assemblies, foldamers, and peptidomimetics.

The urea functional group is a well-known hydrogen bond donor and acceptor, capable of forming predictable and stable intermolecular interactions. This property can be harnessed to direct the self-assembly of molecules containing this scaffold into higher-order structures, such as dimers, tapes, or rosettes. Such organized assemblies are of interest in materials science and for the development of novel biomaterials.

Exploration of Biological Activities and Molecular Interactions of 3,4 Dihydro 2h Pyrrol 5 Yl Urea Analogs Non Clinical Research Focus

In Vitro Assessment of Antimicrobial Potency against Bacterial and Fungal Strains

Derivatives of urea (B33335), including those with heterocyclic moieties reminiscent of the dihydropyrrole core, have been systematically evaluated for their ability to combat microbial growth. In vitro screenings have demonstrated that these compounds possess a spectrum of activity against various pathogens.

A series of novel urea derivatives were tested against five bacterial strains and two fungal strains, showing variable levels of interaction. nih.gov Notably, many of these molecules exhibited promising growth inhibition against Acinetobacter baumannii. nih.gov For instance, the adamantyl urea adduct, 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea, demonstrated an outstanding and selective growth inhibition of 94.5% towards Acinetobacter baumannii. nih.gov Other compounds in the same series showed moderate to excellent inhibition against A. baumannii, while also displaying moderate activity against Klebsiella pneumoniae and Staphylococcus aureus. nih.gov

Similarly, research into trifluoromethyl pyrrole (B145914) derivatives, specifically dihydropyrrol-2-ones, highlighted their potential in managing microbial infections. tandfonline.com These compounds were assessed for antibacterial and antifungal activities against yeasts like Candida sp. and bacteria, including Staphylococcus aureus and Gram-negative strains. tandfonline.com The study found that compounds featuring o-OH and m'-NO2 groups had superior activity. tandfonline.com The 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one (HDP) motif is also recognized as a valuable scaffold for developing antibacterial agents against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

| Compound Reference | Target Organism | Activity/Inhibition (%) |

| 3c | Acinetobacter baumannii | Moderate to Excellent |

| 3c | Klebsiella pneumoniae | Moderate |

| 3e | Acinetobacter baumannii | Moderate to Excellent |

| 3f | Acinetobacter baumannii | Moderate to Excellent |

| 3g | Klebsiella pneumoniae | Moderate |

| 3i | Acinetobacter baumannii | Moderate to Excellent |

| 3j | Acinetobacter baumannii | Moderate to Excellent |

| 3k | Staphylococcus aureus | Moderate |

| 3l | Acinetobacter baumannii | 94.5% |

| 3n | Acinetobacter baumannii | Moderate to Excellent |

Data sourced from a study on new urea derivatives as potential antimicrobial agents. nih.gov

Anti-inflammatory Activity Profiling and Associated Molecular Pathways

Analogs of (3,4-dihydro-2H-pyrrol-5-yl)urea, particularly pyrrole and pyrazole (B372694) urea derivatives, have shown significant anti-inflammatory properties in non-clinical studies. Their mechanism of action often involves the inhibition of key inflammatory mediators and pathways.

Many pyrrole derivatives exhibit potent anti-inflammatory effects, with some showing efficacy comparable to the reference drug indomethacin (B1671933) in rat paw edema models. scirp.org The anti-inflammatory action of these compounds is often linked to the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the biosynthesis of prostaglandins, which are key mediators in the inflammatory process. scirp.orgscirp.org

Pyrazolyl-urea derivatives have also been identified as potent anti-inflammatory agents. nih.gov Certain 1-(4-trifluoromethylphenyl)-5-methyl-4-pyrazolyl-ureas demonstrated inhibitory activity against the production of pro-inflammatory cytokines such as interleukin 17 (IL-17) and tumor necrosis factor-alpha (TNFα), with IC50 values in the low micromolar range. nih.gov The inhibition of TNFα release is a critical mechanism, and some urea derivatives have shown potency similar to established inhibitors. nih.gov Further mechanistic studies have implicated the p38 MAP kinase and NF-κB signaling pathways as targets for these anti-inflammatory compounds. nih.govtandfonline.com

Antiproliferative and Anticancer Activity Mechanisms at the Cellular Level (non-clinical mechanistic insights)

The anticancer potential of urea-based heterocyclic compounds has been extensively investigated, revealing mechanisms that target the fundamental processes of cancer cell growth and survival.

A key mechanism through which these analogs exert their antiproliferative effects is the disruption of the cell cycle. Studies on pyrrolizine derivatives bearing urea moieties have shown that they can induce cell cycle arrest, particularly at the G1 phase, in cancer cell lines such as MCF-7 (human breast adenocarcinoma). nih.gov This arrest prevents cells from progressing from the G1 to the S phase, thereby halting DNA replication and cell division. nih.gov Similarly, other nitrogen-containing heterocyclic compounds have been found to arrest the cell cycle in the G0/G1 phase in a dose-dependent manner. researchgate.net The cyclization of 1,3-diaryl propenones into pyrimidine (B1678525) derivatives containing a urea-like structure can also lead to cell cycle arrest, with some compounds inducing a block in the S-phase. bohrium.com

In addition to halting the cell cycle, inducing programmed cell death, or apoptosis, is another major anticancer strategy for these compounds. Mechanistic studies have confirmed that certain pyrrolizine-urea analogs are capable of inducing apoptosis in MCF-7 cells. nih.gov This is often achieved through the activation of effector caspases like procaspase-3, which are central to the apoptotic cascade. researchgate.net The ability of a compound to trigger apoptosis is a hallmark of a promising anticancer agent, as it leads to the safe and effective elimination of malignant cells. nih.govresearchgate.netbohrium.com

Enzyme Inhibition and Receptor Binding Studies

The biological activities of (3,4-dihydro-2H-pyrrol-5-yl)urea analogs are frequently traced back to their ability to bind to and inhibit specific enzymes or receptors that are critical for disease processes.

Protein Kinases: This is a major class of targets.

Cyclin-Dependent Kinases (CDKs): Pyrrolizine-urea derivatives have demonstrated potent inhibitory activity against CDK-2, a key enzyme in cell cycle progression, with IC50 values in the nanomolar range. nih.gov

EGFR/BRAF: Pyrrolo[3,4-b]indol-3-one derivatives have been developed as potent inhibitors of mutant EGFR and BRAF pathways, which are over-activated in many cancers. nih.gov

p38 MAP Kinase: Pyrazolyl-ureas have shown inhibitory activity against p38 MAP kinase, a target for anti-inflammatory therapies. nih.gov

IKKβ: A quinoxaline (B1680401) urea analog was found to modulate the phosphorylation of IKKβ, a key kinase in the NF-κB signaling pathway, which is relevant for pancreatic cancer therapy. nih.gov

Tubulin: Certain pyrimidine derivatives, which are cyclized products of urea-containing precursors, act as tubulin polymerization inhibitors. bohrium.com By binding to the colchicine (B1669291) site on tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. bohrium.com

Chemokine Receptors: Pyrrolone derivatives have been identified as allosteric modulators that bind to an intracellular site on CC chemokine receptors 1 (CCR1) and 2 (CCR2). acs.orgnih.gov This has led to the discovery of both selective and dual-targeting inhibitors that act as inverse agonists, representing a novel approach to pharmacological modulation for inflammatory diseases. nih.gov

Other Enzymes:

Soluble Epoxide Hydrolase (sEH): 4-Pyrazolyl-ureas have been investigated as inhibitors of sEH, an enzyme involved in the metabolism of signaling lipids. nih.gov

Histone Deacetylase (HDAC): Certain urea derivatives have been characterized as inhibitors of histone deacetylase class III, exerting antiproliferative activity against cancer cells. ulb.be

Glutaminyl Cyclase: Patent literature describes urea derivatives as inhibitors of glutaminyl cyclase. google.com

| Compound Class/Analog | Target Enzyme/Receptor | Biological Activity |

| Pyrrolizine-urea derivative | CDK-2 | Anticancer (Cell Cycle Arrest) |

| Quinoxaline-urea analog | IKKβ | Anticancer/Anti-inflammatory |

| Pyrrolo[3,4-b]indol-3-one | EGFR/BRAF | Anticancer |

| Pyrimidine derivative | Tubulin | Anticancer (Apoptosis) |

| Pyrrolone derivative | CCR1 / CCR2 | Anti-inflammatory |

| 4-Pyrazolyl-urea | sEH / p38 MAP Kinase | Anti-inflammatory |

| Phenyl-urea derivative | HDAC | Antiproliferative |

This table summarizes key enzyme/receptor targets for various urea-based analogs. nih.govnih.govbohrium.comnih.govnih.govnih.govulb.be

Structure-Activity Relationship (SAR) Derivations from Systematic Molecular Modifications and Biological Response Data

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For urea-based heterocyclic analogs, systematic modifications have yielded key insights.

For antimicrobial urea derivatives, the inclusion of a lipophilic adamantane (B196018) moiety was found to be a unique and critical feature for achieving outstanding and selective inhibition against Acinetobacter baumannii. nih.gov

In the case of pyrrolone derivatives targeting chemokine receptors, modifications at different positions on the scaffold significantly impacted binding affinity and selectivity for CCR1 versus CCR2. For example, replacing an isopropyl group with a larger cyclopropyl (B3062369) or tert-butyl group improved binding affinity for CCR1, suggesting the presence of a larger hydrophobic subpocket in that receptor. acs.orgnih.gov

For urea inhibitors of Cryptosporidium parvum inosine (B1671953) 5′-monophosphate dehydrogenase, SAR studies revealed that while the electronic nature of substituents at the 4-position of a phenyl ring had little effect, sterics were important, as a bulky tert-butyl group eliminated activity. acs.org Furthermore, introducing substituents at the 3,4-positions of the phenyl ring generally increased potency. acs.org

In the development of quinoxaline urea analogs as IKKβ modulators, SAR analysis guided the optimization of substituents on both the quinoxaline and phenylurea parts of the molecule to enhance therapeutic potential. nih.gov

These SAR studies provide a rational basis for the future design of more effective and specific inhibitors based on the (3,4-dihydro-2H-pyrrol-5-yl)urea scaffold and its analogs.

Target Identification and Validation in Relevant Non-Clinical Models

The exploration of (3,4-dihydro-2H-pyrrol-5-yl)urea analogs in non-clinical research has led to the identification and validation of several key molecular targets. These investigations, primarily centered on in vitro and cellular assays, have provided a foundational understanding of the mechanisms through which these compounds exert their biological effects. The focus has been on enzymes and proteins that play critical roles in cell signaling pathways implicated in various diseases.

Research into the biological activities of structurally related pyrrolidine (B122466) and urea-based compounds has revealed a range of potential molecular targets. While direct studies on (3,4-dihydro-2H-pyrrol-5-yl)urea are limited, the broader class of molecules provides significant insights into its likely mechanisms of action. These targets often include kinases, which are pivotal in cell regulation, and other enzymes involved in critical cellular processes.

Non-clinical models, such as cell-based assays using cancer cell lines, have been instrumental in validating these targets. These models allow for the assessment of a compound's effect on cellular processes like proliferation, cell cycle progression, and apoptosis, and for the direct measurement of its inhibitory activity against specific proteins.

Identified Molecular Targets and In Vitro Activity

A significant body of research has focused on the inhibition of various protein kinases by urea-based compounds, including those with heterocyclic moieties similar to the dihydropyrrole ring. These studies have demonstrated that the urea functional group can act as a crucial hydrogen-bonding motif in the active sites of these enzymes.

For instance, analogs incorporating a pyrrolidine ring have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. nih.gov The pyrrolizine scaffold, which shares structural similarities with the dihydropyrrole core, when combined with a urea moiety, has yielded compounds with potent inhibitory activity against CDK-2. nih.gov Mechanistic studies have shown that these compounds can induce cell cycle arrest at the G1 phase and promote apoptosis in cancer cells. nih.gov

Another well-documented target for urea-based inhibitors is the p38 mitogen-activated protein (MAP) kinase. acs.orgnih.gov This enzyme is involved in inflammatory responses, and its inhibition is a therapeutic strategy for inflammatory diseases. The urea moiety in these inhibitors often forms key hydrogen bonds within a distinct allosteric pocket of the p38 enzyme. acs.org

Furthermore, the tubulin cytoskeleton has been identified as a target for certain classes of compounds that bear resemblance to (3,4-dihydro-2H-pyrrol-5-yl)urea analogs. Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs), which feature a cyclic urea derivative, have been shown to bind to the colchicine-binding site on β-tubulin, leading to the disruption of the microtubule network and cell cycle arrest in the G2/M phase. acs.org

The table below summarizes the identified molecular targets for various analogs and related compounds, along with their in vitro activities.